molecular formula C12H11Cl2NO B5862893 3-[(3,4-dichlorobenzyl)amino]-2-cyclopenten-1-one

3-[(3,4-dichlorobenzyl)amino]-2-cyclopenten-1-one

Cat. No. B5862893
M. Wt: 256.12 g/mol
InChI Key: URCHNZQAFSOGNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3,4-dichlorobenzyl)amino]-2-cyclopenten-1-one, also known as DCB-CP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Mechanism of Action

3-[(3,4-dichlorobenzyl)amino]-2-cyclopenten-1-one exerts its effects by binding to the ionotropic glutamate receptors, specifically the N-methyl-D-aspartate (NMDA) receptor. This compound acts as a positive allosteric modulator of the NMDA receptor, increasing its sensitivity to glutamate and enhancing its activity. This results in increased calcium influx and subsequent downstream signaling events, which are critical for various physiological processes, including synaptic plasticity and learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to have numerous biochemical and physiological effects, including enhancing synaptic plasticity, improving learning and memory, and reducing the severity of seizures. This compound has also been shown to have neuroprotective effects, preventing neuronal damage and death in various models of neurological injury.

Advantages and Limitations for Lab Experiments

One of the primary advantages of 3-[(3,4-dichlorobenzyl)amino]-2-cyclopenten-1-one is its specificity for the NMDA receptor, allowing for precise modulation of its activity. This compound is also relatively easy to synthesize and purify, making it a readily available tool for scientific research. However, one of the limitations of this compound is its potential toxicity, particularly at high concentrations. This limits its use in vivo and requires careful consideration of dosage and administration.

Future Directions

There are numerous future directions for research involving 3-[(3,4-dichlorobenzyl)amino]-2-cyclopenten-1-one, including further investigation of its potential therapeutic applications in neurological disorders, such as Alzheimer's disease and epilepsy. Additionally, this compound could be used as a tool for studying the role of the NMDA receptor in various physiological processes, such as synaptic plasticity and learning and memory. Further research is also needed to fully understand the mechanism of action of this compound and its potential interactions with other molecules and receptors.

Synthesis Methods

3-[(3,4-dichlorobenzyl)amino]-2-cyclopenten-1-one can be synthesized through a multistep process involving the reaction of 3,4-dichlorobenzylamine with cyclopentanone. The reaction is catalyzed by a base and involves the formation of an imine intermediate, which is subsequently reduced to yield this compound. The purity and yield of this compound can be improved by using various purification techniques, such as recrystallization and column chromatography.

Scientific Research Applications

3-[(3,4-dichlorobenzyl)amino]-2-cyclopenten-1-one has been extensively studied for its potential applications in various areas of scientific research, including neuroscience, pharmacology, and medicinal chemistry. One of the primary uses of this compound is as a tool for studying the function of ionotropic glutamate receptors, which are involved in numerous physiological processes, including learning and memory. This compound has also been investigated for its potential as a therapeutic agent for the treatment of various neurological disorders, such as Alzheimer's disease and epilepsy.

properties

IUPAC Name

3-[(3,4-dichlorophenyl)methylamino]cyclopent-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2NO/c13-11-4-1-8(5-12(11)14)7-15-9-2-3-10(16)6-9/h1,4-6,15H,2-3,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URCHNZQAFSOGNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C=C1NCC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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